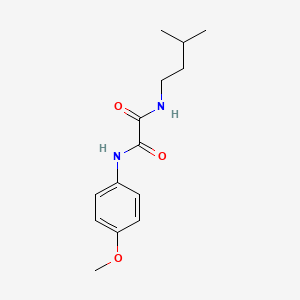

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide

Description

N1-Isopentyl-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by an oxalamide core (N–C(=O)–C(=O)–N) substituted with an isopentyl (branched C5 alkyl) group on one nitrogen and a 4-methoxyphenyl (aromatic with an electron-donating methoxy substituent) group on the other. This compound belongs to a class of low-molecular-weight gelators (LMWGs) and nucleating agents that leverage strong hydrogen-bonding interactions between oxalamide moieties to drive self-assembly in polymers or organic solvents . The methoxy group enhances solubility in polar solvents and may participate in π-π stacking, while the branched alkyl chain promotes hydrophobic interactions in nonpolar environments .

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJZXZCSPWIOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of isopentylamine with 4-methoxyphenyl isocyanate, followed by the addition of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide into amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in copper-catalyzed Ullman-Ma cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: The compound’s unique properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism by which N1-isopentyl-N2-(4-methoxyphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. As a ligand, it binds to metal catalysts, such as copper, and facilitates catalytic reactions. The oxalamide moiety plays a crucial role in stabilizing the transition state and enhancing the reaction rate . The self-assembly of oxalamide segments in polymer backbones has also been shown to promote crystallization rates in polymer materials .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxalamide Derivatives

*Inferred from structural similarities where direct data for the target compound is unavailable.

Polymer Crystallization Efficiency

The target compound’s branched alkyl chain and methoxyphenyl group are predicted to enhance dispersion in semi-crystalline polymers like PHB, acting as heterogeneous nuclei. shows that oxalamides with similar substituents reduce PHB’s nucleation barrier by 20–30%, accelerating crystallization rates by 2–3x compared to non-nucleated systems . In contrast, hydroxyl-terminated oxalamides (e.g., OXA1) exhibit lower nucleation efficiency in poly(L-lactide) due to polar group aggregation .

Supramolecular Gelation

In vegetable oils (e.g., sunflower), the target compound’s methoxyphenyl group likely enables thixotropic gelation at MGC ≤0.05 wt%, comparable to bis(valine acid) oxalamides (). However, its branched alkyl chain may reduce thermal stability (Tgel ~70°C) relative to linear C14/10 analogs (Tgel ~90°C), as linear chains facilitate tighter hydrophobic packing .

Biological Activity

N1-isopentyl-N2-(4-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.325 g/mol. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. As a ligand, it may bind to metal catalysts, such as copper, facilitating catalytic reactions. The oxalamide moiety enhances the stability of the transition state during these reactions, which can lead to various biological effects .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which can be crucial for developing therapeutic agents. Enzyme inhibition studies are essential for understanding how this compound can modulate biochemical pathways and contribute to drug development.

Therapeutic Potential

This compound has been explored for potential therapeutic applications, including anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in pharmacological studies aimed at treating various conditions.

Case Studies

- Anti-Inflammatory Activity : In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cultured cells.

- Analgesic Effects : Animal models have shown that administration of this compound results in reduced pain response, suggesting its potential utility in pain management therapies.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific enzyme activity | |

| Anti-Inflammatory | Reduced cytokine production | |

| Analgesic | Decreased pain response in animal models |

Synthetic Methods

The synthesis of this compound typically involves the reaction of isopentylamine with 4-methoxyphenyl isocyanate, followed by the addition of oxalyl chloride under controlled conditions. This process ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions

The compound can undergo various chemical reactions, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.